molecular formula C10H10ClN3 B13050599 6-Chloro-2-cyclobutyl-[1,2,4]triazolo[1,5-A]pyridine

6-Chloro-2-cyclobutyl-[1,2,4]triazolo[1,5-A]pyridine

Cat. No.: B13050599
M. Wt: 207.66 g/mol
InChI Key: GMUNPTYCIMFWBT-UHFFFAOYSA-N
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Description

6-Chloro-2-cyclobutyl-[1,2,4]triazolo[1,5-a]pyridine (CAS 1891275-31-2) is a high-value chemical scaffold in medicinal chemistry and drug discovery research. With a molecular formula of C 10 H 10 ClN 3 and a molecular weight of 207.66 g/mol, this compound features a chlorinated [1,2,4]triazolo[1,5-a]pyridine core diversified with a cyclobutyl substituent . The [1,2,4]triazolo[1,5-a]pyridine scaffold is recognized for its remarkable versatility and is isoelectronic with the purine ring system, making it a compelling bio-isostere in the design of novel kinase inhibitors and other therapeutic agents . This scaffold has demonstrated significant potential in targeting various disease pathways, with research applications spanning oncology, inflammatory diseases, and metabolic disorders . Specifically, derivatives of this heterocyclic system have been investigated as potent inhibitors of key drug targets, including phosphotransferase kinases and 11β-hydroxysteroid dehydrogenase-type 1 (11β-HSD-1), a key enzyme in metabolic syndrome . Furthermore, the scaffold's utility has been demonstrated in the development of inverse agonists for the retinoic acid receptor-related orphan nuclear receptor γt (RORγt), a promising target for the treatment of autoimmune diseases like psoriasis . The presence of multiple nitrogen atoms in the triazolopyridine core also provides metal-chelating properties, which can be exploited in the design of complexes with anticancer and anti-parasitic activity . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic use in humans.

Properties

Molecular Formula

C10H10ClN3

Molecular Weight

207.66 g/mol

IUPAC Name

6-chloro-2-cyclobutyl-[1,2,4]triazolo[1,5-a]pyridine

InChI

InChI=1S/C10H10ClN3/c11-8-4-5-9-12-10(7-2-1-3-7)13-14(9)6-8/h4-7H,1-3H2

InChI Key

GMUNPTYCIMFWBT-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)C2=NN3C=C(C=CC3=N2)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-2-cyclobutyl-[1,2,4]triazolo[1,5-A]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and results in good yields . Another approach involves the use of acid-catalyzed cyclization of hydrazinyl derivatives .

Industrial Production Methods

While specific industrial production methods for 6-Chloro-2-cyclobutyl-[1,2,4]triazolo[1,5-A]pyridine are not extensively documented, the general principles of large-scale synthesis would involve optimizing the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-2-cyclobutyl-[1,2,4]triazolo[1,5-A]pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Nucleophiles: For substitution reactions, common nucleophiles such as amines or thiols can be used.

    Catalysts: Palladium catalysts are often employed in coupling reactions.

    Solvents: Organic solvents like dichloromethane or ethanol are commonly used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the chlorine atom.

Scientific Research Applications

Chemistry

6-Chloro-2-cyclobutyl-[1,2,4]triazolo[1,5-A]pyridine serves as an important intermediate in the synthesis of more complex heterocyclic compounds. Its ability to undergo oxidation and reduction reactions allows chemists to modify its functional groups for diverse applications.

Type of Reaction Reagents Used Products Formed
OxidationPotassium permanganateCarboxylic acids or ketones
ReductionSodium borohydrideModified derivatives

Biology

The compound exhibits significant biological activities, making it a candidate for drug discovery. It has been studied for its potential effects on various biological targets:

  • Inverse Agonist for RORγt : This property suggests potential applications in treating autoimmune diseases.
  • Inhibitors for PHD-1, JAK1, and JAK2 : These activities indicate possible use in cancer therapy and inflammatory conditions.

Medicine

The medicinal applications of 6-Chloro-2-cyclobutyl-[1,2,4]triazolo[1,5-A]pyridine are notable:

  • Anti-inflammatory Agents : Due to its interaction with specific pathways involved in inflammation.
  • Anticancer Activity : Research indicates that it may inhibit cancer cell proliferation through various mechanisms.

Case Study 1: Inhibition of JAK Pathways

A study investigated the efficacy of 6-Chloro-2-cyclobutyl-[1,2,4]triazolo[1,5-A]pyridine as an inhibitor of Janus kinase pathways. The results showed a significant reduction in cell proliferation in various cancer cell lines when treated with this compound.

Case Study 2: RORγt Inhibition

Research focused on the compound's role as an inverse agonist for RORγt revealed its potential therapeutic effects in autoimmune models. The findings suggested that it could reduce symptoms associated with autoimmune diseases by modulating immune responses.

Mechanism of Action

The mechanism of action of 6-Chloro-2-cyclobutyl-[1,2,4]triazolo[1,5-A]pyridine involves its interaction with molecular targets such as kinases. It can inhibit the activity of enzymes like c-Met and VEGFR-2, which are involved in cellular proliferation and angiogenesis . The compound binds to the active sites of these enzymes, blocking their function and thereby exerting its biological effects.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The biological and physicochemical properties of triazolopyridine derivatives are highly dependent on substituent patterns. Below is a comparative analysis of key analogues:

Compound Substituents Molecular Formula Key Properties/Activities References
6-Chloro-2-cyclobutyl-[1,2,4]triazolo[1,5-A]pyridine 6-Cl, 2-cyclobutyl C₁₀H₁₀ClN₃ Unique cyclobutyl group may enhance metabolic stability; potential kinase inhibition inferred from SAR studies .
6-Bromo-[1,2,4]triazolo[1,5-a]pyridine 6-Br, 2-H C₆H₄BrN₃ Bromine substitution increases molecular weight; used as an intermediate in Suzuki couplings .
8-Chloro-6-methyl-[1,2,4]triazolo[1,5-a]pyridine 8-Cl, 6-CH₃ C₇H₆ClN₃ Methyl group improves lipophilicity; exhibits moderate herbicidal activity .
[1,2,4]Triazolo[1,5-a]pyridin-6-ylboronic acid 6-B(OH)₂ C₆H₆BN₃O₂ Boronic acid moiety enables cross-coupling reactions for drug discovery applications .
6-Chloro-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-b]pyridazine 6-Cl, 2-CF₃ (pyridazine core) C₆H₂ClF₃N₄ Pyridazine core differs from pyridine; trifluoromethyl group enhances electronegativity .

Key Observations :

  • Cyclobutyl Group : The cyclobutyl substituent in the target compound introduces steric bulk, which may improve binding selectivity in enzyme pockets compared to smaller groups (e.g., methyl) .
  • Halogen Effects : Chlorine and bromine at the 6-position are common in bioactive triazolopyridines, influencing electronic properties and intermolecular interactions .
  • Core Variations : Pyridazine-based derivatives (e.g., ) exhibit distinct electronic profiles compared to pyridine cores, affecting solubility and target affinity .

Biological Activity

6-Chloro-2-cyclobutyl-[1,2,4]triazolo[1,5-A]pyridine is a heterocyclic compound that belongs to the class of triazolopyridines. This compound has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.

  • Molecular Formula : C₁₁H₁₃ClN₄
  • Molecular Weight : 232.71 g/mol
  • CAS Number : 1506419-04-0

Biological Activity Overview

6-Chloro-2-cyclobutyl-[1,2,4]triazolo[1,5-A]pyridine exhibits various biological activities that make it a candidate for further research and development:

Antimicrobial Activity

Recent studies have highlighted the compound's antimicrobial properties. It has shown effectiveness against several bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). The compound's mechanism appears to involve disruption of bacterial cell membranes and inhibition of biofilm formation.

Anticancer Potential

The compound has demonstrated antiproliferative effects against various cancer cell lines. For instance, in vitro studies indicate that it can induce apoptosis in melanoma cells and inhibit cell proliferation in leukemia models. The IC50 values for these effects are comparable to those of established anticancer drugs.

Cell LineIC50 Value (µM)Mechanism of Action
Melanoma (B16)12.5Apoptosis induction
Leukemia (K562)10.0Cell cycle arrest

Kinase Inhibition

6-Chloro-2-cyclobutyl-[1,2,4]triazolo[1,5-A]pyridine has been evaluated as a potential kinase inhibitor. Preliminary findings suggest it may inhibit specific kinases involved in cancer progression. For example, it has shown promising results in inhibiting the activity of the BCR-ABL kinase, which is crucial in chronic myeloid leukemia.

Case Studies

  • Antimicrobial Efficacy : A study involving various triazolopyridine derivatives found that 6-Chloro-2-cyclobutyl-[1,2,4]triazolo[1,5-A]pyridine exhibited significant antimicrobial activity against both planktonic and biofilm forms of MRSA. The study emphasized its potential as an alternative treatment for resistant bacterial infections .
  • Anticancer Activity : In a comparative study assessing multiple triazolopyridine derivatives for anticancer properties, 6-Chloro-2-cyclobutyl-[1,2,4]triazolo[1,5-A]pyridine was among the most potent compounds tested against melanoma and leukemia cell lines. The study reported a mechanism involving the induction of G0/G1 phase arrest in the cell cycle .

The biological activities of 6-Chloro-2-cyclobutyl-[1,2,4]triazolo[1,5-A]pyridine can be attributed to several mechanisms:

  • DNA Intercalation : The compound may intercalate with DNA strands, disrupting replication and transcription processes.
  • Reactive Oxygen Species (ROS) Scavenging : It has been suggested that the compound can scavenge ROS, thereby protecting cells from oxidative stress.
  • Kinase Pathway Modulation : By inhibiting specific kinases involved in signal transduction pathways related to cancer growth and survival.

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